molecular formula C15H19ClN2O B15181204 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- CAS No. 178979-95-8

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B15181204
CAS No.: 178979-95-8
M. Wt: 278.78 g/mol
InChI Key: IQWXUDXSXROYCG-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and imidazole derivatives. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-methanol: A simpler analog with similar chemical properties.

    5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-imidazole: A structurally related compound with potential differences in biological activity.

Uniqueness

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

CAS No.

178979-95-8

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C15H19ClN2O/c1-10(2)15-13(18(3)14(9-19)17-15)8-11-5-4-6-12(16)7-11/h4-7,10,19H,8-9H2,1-3H3

InChI Key

IQWXUDXSXROYCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)C)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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